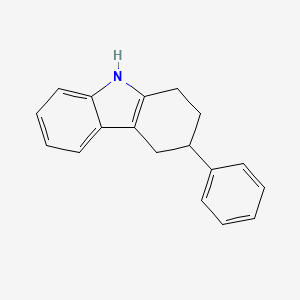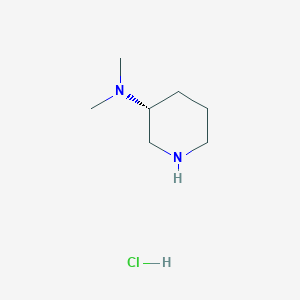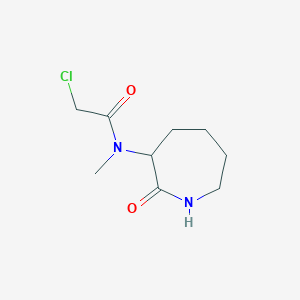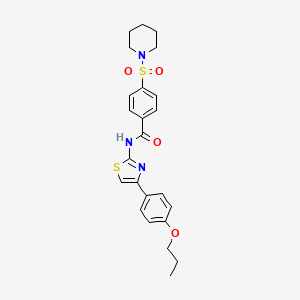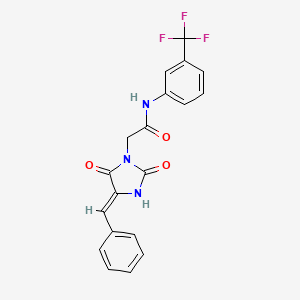
(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis processes of compounds related to "(Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" involve specific reactions under controlled conditions. For instance, a study details the synthesis of novel thiazolidine derivatives, providing insight into the methods and catalysts used in creating structurally complex molecules with potential biological activities (Kolluri et al., 2020).
Molecular Structure Analysis
Molecular structure analysis reveals the compound's configuration and spatial arrangement. Sethusankar et al. (2002) described the crystalline structure of a similar compound, highlighting the planarity of the imidazolidine-2,4-dione system and the specific dihedral angles that contribute to its stability and interactions, as determined by X-ray crystallography (Sethusankar et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound can include cycloadditions, substitutions, and condensations, leading to the formation of various derivatives with distinct properties. Such reactions are fundamental in exploring the compound's chemical behavior and potential for further chemical modifications (Sethusankar et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's applications and handling. These properties are determined through analytical techniques such as NMR, X-ray diffraction, and spectroscopy, providing insights into the compound's stability and reactivity (Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties encompass reactivity with other compounds, stability under various conditions, and potential for forming bonds. These characteristics are pivotal in pharmaceutical and material science research, where the compound's functionality and interactions are of interest (Kolluri et al., 2020).
Scientific Research Applications
Antimicrobial Properties
- Synthesis and Antibacterial Activities: Some derivatives of benzimidazole, which are structurally related to (Z)-2-(4-benzylidene-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, have been synthesized and shown to possess antibacterial activities against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa (Juddhawala et al., 2011).
- Antifungal and Cytotoxic Properties: Similar compounds have also been tested for antifungal activity against Aspergillus fumigatus and Candida albicans, as well as for cytotoxic properties using brine shrimp bioassay (Devi & Shahnaz, 2022).
Anti-Inflammatory and Antioxidant Activity
- Anti-Inflammatory Agents: A series of compounds structurally related to the subject molecule were synthesized and evaluated for their anti-inflammatory activity using in vitro and in vivo models. These compounds showed promising anti-inflammatory activity (Nikalje et al., 2015).
- Antioxidant Properties: Another study focused on the synthesis of novel derivatives and their evaluation as antioxidant and/or anti-inflammatory compounds. Some of these derivatives demonstrated good antioxidant activity in various assays (Koppireddi et al., 2013).
Antitumor and Anticonvulsant Effects
- Antitumor Activity Evaluation: Certain benzimidazole-based acetamide derivatives, structurally similar to the compound , were synthesized and screened for their potential antitumor activity against human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
- Anticonvulsant Evaluation: Derivatives of indoline, structurally related to this compound, were synthesized and evaluated for anticonvulsant activities, showing significant effectiveness (Nath et al., 2021).
properties
IUPAC Name |
2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)13-7-4-8-14(10-13)23-16(26)11-25-17(27)15(24-18(25)28)9-12-5-2-1-3-6-12/h1-10H,11H2,(H,23,26)(H,24,28)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXYGQVHVAMVOM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)
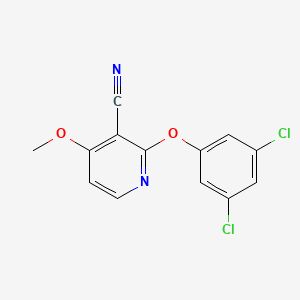

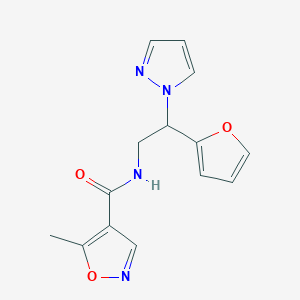

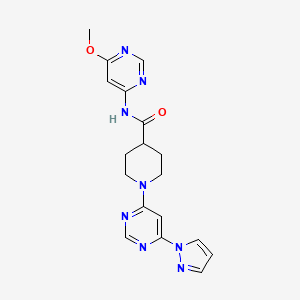
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)
